Estradiol undecylate

Catalog No.
S527453
CAS No.
3571-53-7
M.F
C29H44O3
M. Wt
440.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol undecylate

CAS Number

3571-53-7

Product Name

Estradiol undecylate

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate

Molecular Formula

C29H44O3

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1

InChI Key

TXHUMRBWIWWBGW-GVGNIZHQSA-N

SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

solubility

Soluble in DMSO

Synonyms

AI3-52642; AI3 52642; AI352642; Estradiol undecylate

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

The exact mass of the compound Estradiol undecylate is 440.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Estradiol undecylate (CAS 3571-53-7) is a highly lipophilic, long-chain (C11) aliphatic ester of the natural estrogen 17β-estradiol, primarily procured for ultra-long-acting intramuscular (IM) depot formulations [1]. By esterifying the 17β-hydroxyl group with an 11-carbon undecanoate chain, the molecule achieves extreme lipophilicity, allowing it to dissolve effectively in heavy lipid vehicles while drastically slowing its release rate into systemic circulation [2]. This specific physicochemical profile makes it a critical benchmark material for sustained-release technologies, offering a significantly extended duration of action compared to unmodified estradiol or shorter-chain esters [1].

Substituting estradiol undecylate with more common, shorter-chain analogs like estradiol valerate (C5) or estradiol cypionate (C8) fundamentally alters the pharmacokinetic and formulation profile of the final product [1]. Shorter-chain esters possess lower oil-water partition coefficients, leading to significantly faster depot clearance and requiring bi-weekly or weekly dosing intervals[2]. For researchers developing months-long sustained-release implants or studying long-term endocrine suppression, using valerate or cypionate fails to provide the necessary 30- to 120-day sustained release, compromising experimental validity and artificially increasing dosing frequency in preclinical models [1].

Terminal Half-Life and Depot Duration: EU vs. EV

In comparative pharmacokinetic assessments of oil-based intramuscular injections, estradiol undecylate demonstrates a highly prolonged release, sustaining effective systemic levels for 1 to 4 months following a single dose [1]. In contrast, the shorter-chain estradiol valerate exhibits an elimination half-life of only 3.5 to 4 days, with a duration of action limited to 1 to 2 weeks [2].

Evidence DimensionTerminal half-life and duration of action
Target Compound DataEstradiol undecylate (Duration: 1-4 months per single IM dose)
Comparator Or BaselineEstradiol valerate (Half-life: ~3.5 days; Duration: 1-2 weeks)
Quantified Difference>4x extension in duration of action.
ConditionsIntramuscular (IM) injection in oil vehicle.

Procuring EU is essential for formulations or in vivo models requiring monthly or quarterly dosing, as EV cannot sustain equivalent long-term release.

Ester Chain Length for Lipid Vehicle Formulation Compatibility

The extended-release profile of estradiol undecylate is governed by its 11-carbon ester chain, which confers a highly lipophilic partition coefficient[1]. This is substantially higher than that of unmodified estradiol (LogP ≈ 4.0) and shorter-chain esters like estradiol valerate (5 carbons) [2]. This extreme lipophilicity dictates its high solubility in heavy vegetable oils and ensures a remarkably slow rate of hydrolysis and diffusion from the intramuscular depot[1].

Evidence DimensionEster chain length and lipophilicity
Target Compound DataEstradiol undecylate (11 carbons, highly lipophilic)
Comparator Or BaselineEstradiol valerate (5 carbons) and unmodified estradiol (LogP ≈ 4.01)
Quantified Difference120% more carbon atoms in the ester chain than EV, driving a significantly higher oil-water partition coefficient.
ConditionsPhysicochemical characterization for lipid-based injectable formulations.

The specific C11 chain length of EU makes it the required precursor for ultra-lipophilic oil depots where shorter esters would partition into aqueous tissues too rapidly.

Sustained In Vivo HPG Axis Suppression for Preclinical Workflows

In clinical and preclinical models of profound androgen deprivation, a single intramuscular injection of estradiol undecylate is capable of suppressing serum testosterone levels into the castrate range (< 50 ng/dL) continuously for 3 months or more [1]. Conversely, achieving similar suppression with shorter-acting agents or alternative anti-androgens often requires weekly administration and may fail to maintain continuous castrate levels over the same extended period without frequent redosing [1].

Evidence DimensionDuration of castrate-level testosterone suppression (< 50 ng/dL)
Target Compound DataEstradiol undecylate (Sustained suppression for ≥ 3 months per injection)
Comparator Or BaselineShorter-acting estrogens or weekly anti-androgens (e.g., cyproterone acetate)
Quantified DifferenceSingle-dose efficacy extended to 90+ days.
ConditionsHigh-dose IM injection in in vivo prostate/HPG axis models.

EU serves as a highly reliable, low-maintenance positive control for long-term in vivo endocrine suppression studies, minimizing animal handling and dosing errors.

Ultra-Long-Acting Depot Formulation R&D

Due to its extreme lipophilicity and prolonged duration of action, estradiol undecylate is the premier active pharmaceutical ingredient (API) for developing and benchmarking novel months-long sustained-release injectables and lipid-based depots[1].

Veterinary and In Vivo Sustained Release Models

The extended duration of action (1-4 months) makes EU an ideal candidate for veterinary procurement and in vivo models where frequent dosing is logistically prohibitive, allowing for stable formulation testing in animals .

Preclinical Models of HPG Axis Feedback

Because a single dose can suppress testosterone to castrate levels (<50 ng/dL) for over three months, EU is utilized as a robust positive control in in vivo models studying hypothalamic-pituitary-gonadal (HPG) axis feedback and profound androgen deprivation[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

440.32904526 g/mol

Monoisotopic Mass

440.32904526 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H3N3A8MFJC

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Health Hazard

Other CAS

3571-53-7

Wikipedia

Estradiol_undecylate

Dates

Last modified: 08-15-2023
1: Schürmeyer T, Graff J, Senge T, Nieschlag E. Effect of oestrogen or cyproterone acetate treatment on adrenocortical function in prostate carcinoma patients. Acta Endocrinol (Copenh). 1986 Mar;111(3):360-7. PubMed PMID: 2421511.
2: Bukhari AR, Guessab A, Nicol ML. Hormone mediated changes in monoamine stores and regulation of enzymes of biosynthesis and metabolism in the rat adrenal gland. Influence of progesterone, estradiol, ACTH and testosterone administration. Steroids. 1981 Jul;38(1):1-10. PubMed PMID: 6270850.
3: Spona J, Lunglmayr G. [Serum prolactin levels during therapy of prostatic cancer with oestradiol-17 beta-undecylate and cyproterone acetate (author's transl)]. Wien Klin Wochenschr. 1980 Jul 4;92(14):494-7. German. PubMed PMID: 6933738.
4: Jacobi GH, Altwein JE, Kurth KH, Basting R, Hohenfellner R. Treatment of advanced prostatic cancer with parenteral cyproterone acetate: a phase III randomised trial. Br J Urol. 1980 Jun;52(3):208-15. PubMed PMID: 7000222.
5: Grizard G, Boucher D, Thieblot L. Circadian variations of ovarian ascorbic acid depletion in response to luteinising hormone in the rat. Int J Chronobiol. 1978;5(4):533-44. PubMed PMID: 700903.
6: Kuhl H, Auerhammer W, Taubert HD. Oligomeric oestradiol esters: a new class of long-acting oestrogens. Acta Endocrinol (Copenh). 1976 Oct;83(2):439-48. PubMed PMID: 989671.
7: Leyendecker G, Geppert G, Nocke W, Ufer J. [Estradiol-17beta, estrone, LH and FSH in serum after administration of estradiol-17beta, estradiolbenzoate, estradiol-valeriate and estradiol-undecylate in the female (author's transl)]. Geburtshilfe Frauenheilkd. 1975 May;35(5):370-4. German. PubMed PMID: 1150068.
8: Duverger-Nedellec A. [Effects of injections of a prolonged-action estradiol (di-undecylate of estradiol) on gestation in normal rats]. C R Acad Sci Hebd Seances Acad Sci D. 1967 Apr 17;264(16):2039-42. French. PubMed PMID: 4963612.
9: MOLLARD P. [Clinical action of estradiol undecylate in the treatment of prostatic cancer]. Lyon Med. 1963 Mar 31;209:759-65. French. PubMed PMID: 13935867.
10: GOUYGOU C, GUERITEE N, PYE A. [A fat-soluble, delayed estrogen : the estradiol undecylate]. Therapie. 1956;11(5):909-17. French. PubMed PMID: 13391788.
11: WIED GL. [Estradiol valerate and estradiol undecylate, two new estrogens with prolonged action; comparison with estradiol benzoate]. Geburtshilfe Frauenheilkd. 1954 Jan;14(1):45-52. Undetermined Language. PubMed PMID: 13142295.

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